molecular formula C22H32O2 B10779614 Methylcardol triene

Methylcardol triene

Cat. No.: B10779614
M. Wt: 328.5 g/mol
InChI Key: UKMBKJYRCZVQFL-UHFFFAOYSA-N
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Description

Methylcardol triene is a phenolic compound found in cashew nut shell liquid. It is known for its unique structural features, including a long aliphatic side chain with multiple double bonds. The molecular formula of this compound is C22H32O2, and it has a molecular weight of 328.49 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylcardol triene can be synthesized from cashew nut shell liquid, which contains several phenolic compounds. The synthesis involves the extraction of cashew nut shell liquid followed by purification processes to isolate this compound. The compound can be further purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of cashew nut shell liquid, followed by chemical processes to isolate and purify the compound. The extraction process typically involves solvent extraction, distillation, and crystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methylcardol triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Methylcardol triene exerts its effects through various mechanisms:

Comparison with Similar Compounds

Methylcardol triene is unique due to its multiple double bonds and phenolic structure. Similar compounds include:

Uniqueness: this compound’s multiple double bonds and specific phenolic structure make it particularly effective in α-glucosidase inhibition and schistosomicidal activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

2-methyl-5-pentadeca-8,11,14-trienylbenzene-1,3-diol

InChI

InChI=1S/C22H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h3,5-6,8-9,17-18,23-24H,1,4,7,10-16H2,2H3

InChI Key

UKMBKJYRCZVQFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1O)CCCCCCCC=CCC=CCC=C)O

Origin of Product

United States

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